Atrasentan
Overview
Description
Atrasentan is an investigational drug primarily studied for its potential in treating various types of cancer and kidney diseases. It is a selective endothelin A receptor antagonist, which means it specifically blocks the endothelin A receptor, a protein involved in various physiological processes, including vasoconstriction and cell proliferation .
Mechanism of Action
Target of Action
Atrasentan is a potent and selective antagonist of the Endothelin A (ETA) receptor . The ETA receptor is a G protein-coupled receptor found in various tissues, including the vascular smooth muscle and renal tissue . It plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
This compound binds to the ETA receptor, blocking its activation . This blockade inhibits the vasoconstrictive and proliferative effects of endothelin-1, a potent vasoconstrictor . By selectively blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, thereby preserving kidney function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the ETA receptor, this compound inhibits the downstream effects of endothelin-1, including vasoconstriction and cell proliferation . This can lead to a reduction in proteinuria, a key factor in the progression of kidney diseases like IgA nephropathy .
Pharmacokinetics
It is known that this compound exhibits a consistent and predictable pharmacokinetic profile among healthy adults . The pharmacokinetics of this compound was linear in the 1 to 23.25 mg dose range, with some dose dependency in the highest dose group. The harmonic mean terminal half-life was similar across all dose groups (20-25 h) .
Result of Action
The primary molecular effect of this compound is the reduction of proteinuria . By blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, thereby preserving kidney function . This can slow the progression of kidney diseases like IgA nephropathy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s underlying health conditions and the presence of other medications . .
Preparation Methods
The preparation of Atrasentan involves several synthetic routes and reaction conditions. One method includes dissolving this compound in a 0.1% ammonium formate solution in acetonitrile . The industrial production methods for this compound are not extensively documented in public literature, but typically, such compounds are synthesized through multi-step organic synthesis processes involving various reagents and catalysts to achieve the desired purity and yield.
Chemical Reactions Analysis
Atrasentan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield an oxidized derivative of this compound, while reduction could produce a reduced form of the compound.
Scientific Research Applications
Atrasentan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Researchers use this compound to investigate the role of endothelin receptors in various biological processes.
Medicine: This compound is being studied for its potential to treat conditions like non-small cell lung cancer and diabetic kidney disease
Industry: While its industrial applications are still under investigation, this compound’s role in drug development and pharmaceutical research is significant
Comparison with Similar Compounds
Atrasentan is unique among endothelin receptor antagonists due to its high selectivity for the endothelin A receptor. Similar compounds include:
Bosentan: Another endothelin receptor antagonist, but it is less selective and blocks both endothelin A and B receptors.
Ambrisentan: A selective endothelin A receptor antagonist, similar to this compound, but with different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to this compound
This compound’s uniqueness lies in its high selectivity and potential therapeutic benefits in treating specific kidney and cancer conditions.
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
Record name | Atrasentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atrasentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 127722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrasentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATRASENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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